molecular formula C11H12O4 B049581 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 121625-78-3

6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B049581
CAS No.: 121625-78-3
M. Wt: 208.21 g/mol
InChI Key: KOXFZRZSHOMWOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid typically involves the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of active nickel to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions and subsequently acidified to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Formation of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid derivatives.

    Reduction: Formation of 6,6-dimethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid.

    Substitution: Formation of various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid stands out due to its specific structural features, such as the presence of a dimethyl group at the 6-position and a ketone group at the 4-position. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other benzofuran derivatives .

Properties

IUPAC Name

6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)3-7(12)9-6(10(13)14)5-15-8(9)4-11/h5H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXFZRZSHOMWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=CO2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355355
Record name 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121625-78-3
Record name 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,5-Dimethyl-1,3-cyclohexandione is dissolved in 15 ml of methanol and cooled to 0° C. A solution of KOH (2 g, 35.7 mmol) in 15 ml of methanol is added drop wise. A solution of 3-bromo-2-oxo-propionic acid ethyl ester (4.7 ml, 37.5 mmol) in 15 ml of methanol is added drop wise. The mixture is allowed to warm up to room temperature and is stirred for 16 h. Then 15 ml of a 45% aqueous sodium hydroxide solution is added. After additional 4 h at room temperature, 25 ml of concentrated HCl is added. Methanol is evaporated slowly under reduced pressure whereas the product precipitates as light crystals. The product is filtrated off and washed with water.
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